molecular formula C34H28O9 B1589143 1,2,3,5-Tetra-O-benzoyl-2C-methyl-D-ribofuranose CAS No. 30361-19-4

1,2,3,5-Tetra-O-benzoyl-2C-methyl-D-ribofuranose

Cat. No. B1589143
CAS RN: 30361-19-4
M. Wt: 580.6 g/mol
InChI Key: QJZSLTLDMBDKOU-OSVDXEOTSA-N
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Description

1,2,3,5-Tetra-O-benzoyl-2C-methyl-D-ribofuranose is a ribofuranose compound with the molecular formula C34H28O9. It is also known as 1,2,3,5-tetra-O-benzoyl-2′-C-methyl-beta-D-ribofuranose. This compound is used in the synthesis of Ribavirin, a potent antiviral drug primarily prescribed for the treatment of hepatitis C and respiratory syncytial virus (RSV) infection .


Synthesis Analysis

The industrial synthesis of 1,2,3,5-Tetra-O-benzoyl-2C-methyl-D-ribofuranose involves a methylation reaction on ribose using thionyl chloride and methyl alcohol. The resulting compound is then subjected to further reactions .


Molecular Structure Analysis

The molecular formula of 1,2,3,5-Tetra-O-benzoyl-2C-methyl-D-ribofuranose is C34H28O9. It has a molecular weight of 580.58 g/mol. The compound has a solid appearance and is soluble in acetonitrile. Its melting point ranges from 152°C to 157°C .


Chemical Reactions Analysis

1,2,3,5-Tetra-O-benzoyl-2C-methyl-D-ribofuranose is involved in various chemical reactions, including its use as a precursor in the synthesis of Ribavirin. Further details on specific reactions would require a more in-depth study of the literature .


Physical And Chemical Properties Analysis

  • Melting Point : 152-157°C

Scientific Research Applications

Synthesis of Modified Nucleosides

1,2,3,5-Tetra-O-benzoyl-2C-methyl-D-ribofuranose serves as a pivotal intermediate in the synthesis of various modified nucleosides, which are critical for exploring RNA biology and developing potential therapeutic agents. Li and Piccirilli (2006) demonstrated an efficient synthesis strategy for 2'-C-β-methylguanosine, starting from this compound, showcasing its value in producing nucleoside analogues with high stereoselectivity and regioselectivity (Li & Piccirilli, 2006).

Glycosylation Agent in Nucleoside Synthesis

This compound has been used to synthesize 2'-C-branched ribonucleosides, highlighting its role as a robust glycosylating agent. For example, Li, Tang, and Piccirilli (2001) described the synthesis of 2'-C-β-trifluoromethyl pyrimidine ribonucleosides, underscoring the compound's utility in nucleoside synthesis with the potential for therapeutic application (Li, Tang, & Piccirilli, 2001).

Intermediate for Conformationally Restrained Nucleosides

The compound is instrumental in the synthesis of conformationally restrained nucleosides, which are crucial for studying nucleoside functions and interactions. Molina, Maslen, and Simons (2001) utilized a related compound, methyl 5-O-benzoyl-2,3-oxazole-D-ribofuranoside, for synthesizing such nucleosides, indicating the broader utility of similarly structured intermediates in creating nucleoside analogs with unique structural and functional properties (Molina, Maslen, & Simons, 2001).

properties

IUPAC Name

[(2R,3R,4R)-3,4,5-tribenzoyloxy-4-methyloxolan-2-yl]methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H28O9/c1-34(43-32(38)26-20-12-5-13-21-26)28(41-30(36)24-16-8-3-9-17-24)27(22-39-29(35)23-14-6-2-7-15-23)40-33(34)42-31(37)25-18-10-4-11-19-25/h2-21,27-28,33H,22H2,1H3/t27-,28-,33?,34-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJZSLTLDMBDKOU-OSVDXEOTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(OC1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1([C@@H]([C@H](OC1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H28O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801229439
Record name D-Ribofuranose, 2-C-methyl-, 1,2,3,5-tetrabenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801229439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

580.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,5-Tetra-O-benzoyl-2C-methyl-D-ribofuranose

CAS RN

30361-19-4
Record name D-Ribofuranose, 2-C-methyl-, 1,2,3,5-tetrabenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30361-19-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-Ribofuranose, 2-C-methyl-, 1,2,3,5-tetrabenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801229439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-Ribofuranose, 2-C-methyl-, 1,2,3,5-tetrabenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.124.039
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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